Tautomycetin

Description

Properties

CAS No. |

119757-73-2 |

|---|---|

Molecular Formula |

C33H50O10 |

Molecular Weight |

606.7 g/mol |

IUPAC Name |

[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |

InChI |

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+ |

InChI Key |

VAIBGAONSFVVKI-BUVRLJJBSA-N |

SMILES |

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |

Isomeric SMILES |

CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C |

Canonical SMILES |

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |

Pictograms |

Acute Toxic |

Synonyms |

(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester |

Origin of Product |

United States |

Foundational & Exploratory

Tautomycetin: A Deep Dive into its Chemical Architecture and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

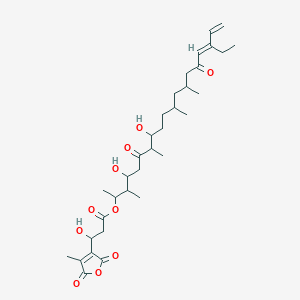

Tautomycetin, a natural product isolated from Streptomyces griseochromogenes, is a potent and highly selective inhibitor of protein phosphatase 1 (PP1).[1] Its unique structural features, including a linear polyketide chain and a reactive maleic anhydride (B1165640) moiety, are crucial for its biological activity.[1] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supplemented with key quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

This compound is a complex polyketide with a defined stereochemical architecture. Its systematic IUPAC name is (3R,4R,5R,8S,9S,12R)-12-{(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl}-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl (3R)-3-hydroxy-3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoate.[1] The molecule possesses multiple chiral centers, the specific configurations of which are essential for its high-affinity and selective binding to PP1.

The core structure consists of a long aliphatic chain with several hydroxyl and methyl substitutions, terminating in a reactive dialkylmaleic anhydride group. This anhydride is a key pharmacophore, responsible for the covalent interaction with the target protein.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₀O₁₀ | [1] |

| Molar Mass | 606.75 g/mol | [1] |

| CAS Number | 119757-73-2 | [1] |

| Appearance | Colorless liquid or powder | [2] |

| Solubility | Soluble in DMSO | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

The crystal structure of this compound in complex with its biological target, protein phosphatase 1 (PP1), has been elucidated, providing critical insights into its mechanism of action.

| Parameter | Value | Reference |

| PDB ID | 6ALZ | [3] |

| Resolution | 2.3 Å | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| Unit Cell Dimensions (a, b, c) | 61.76 Å, 78.52 Å, 130.76 Å | [3] |

Biological Activity

This compound is a highly potent and selective inhibitor of protein phosphatase 1. Its inhibitory activity has been quantified against various phosphatases, highlighting its specificity for PP1.

| Target | IC₅₀ (nM) | Reference |

| Protein Phosphatase 1 (PP1) | 1.6 | [4] |

| Protein Phosphatase 2A (PP2A) | 62 | [4] |

| Protein Phosphatase 4 (PP4) | >1000 | [3] |

| Protein Phosphatase 5 (PP5) | >1000 | [3] |

| SH2-containing phosphatase 2 (SHP2) | 2900 | [3] |

Experimental Protocols

Determination of IC₅₀ for PP1 Inhibition (Colorimetric Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against PP1 using a colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

-

Purified recombinant PP1 enzyme

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Enzyme Preparation: Dilute the PP1 enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound dilution (or DMSO for control)

-

PP1 enzyme solution

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Signaling Pathways and Logical Relationships

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces is a complex process involving type I polyketide synthases (PKS) and a series of tailoring enzymes. The pathway starts with a primer unit and involves sequential condensation of extender units, followed by reductive modifications and cyclization to form the final product.

Caption: Simplified workflow of this compound biosynthesis.

Mechanism of PP1 Inhibition by this compound

This compound exerts its inhibitory effect by binding to the catalytic subunit of PP1. The interaction involves both non-covalent and covalent binding. The maleic anhydride moiety of this compound forms a covalent adduct with a specific cysteine residue (Cys127) within the active site of PP1, leading to irreversible inhibition.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomycetin's Mechanism of Action on Protein Phosphatase 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tautomycetin (TTN), a linear polyketide produced by Streptomyces sp., has emerged as a highly potent and selective inhibitor of Protein Phosphatase 1 (PP1), a critical serine/threonine phosphatase involved in a myriad of cellular processes. This selectivity is of significant interest for both basic research and therapeutic development, as it allows for the specific interrogation of PP1-mediated signaling pathways. This technical guide elucidates the intricate molecular mechanism underpinning this compound's action on PP1, detailing the structural basis of their interaction, the kinetics of inhibition, and the key determinants of its remarkable selectivity. We further provide a compilation of quantitative inhibitory data and outline the experimental methodologies employed in these seminal discoveries.

Introduction to this compound and Protein Phosphatase 1

Protein Phosphatase 1 (PP1) is a ubiquitously expressed enzyme that plays a pivotal role in regulating a vast array of physiological functions, including cell cycle progression, glycogen (B147801) metabolism, muscle contraction, and neuronal signaling.[1][2] The catalytic subunit of PP1 (PP1c) associates with a diverse array of regulatory and targeting subunits that dictate its subcellular localization and substrate specificity.[2][3] Given its central role, the dysregulation of PP1 activity is implicated in numerous diseases, making it a compelling target for therapeutic intervention.

Natural toxins have proven to be invaluable chemical tools for dissecting the functions of protein phosphatases.[4][5] However, many of these inhibitors, such as okadaic acid and microcystin, exhibit limited selectivity, often inhibiting multiple members of the PPP family of phosphatases with similar potencies.[4][5] this compound stands out as a notable exception, demonstrating a pronounced preference for PP1 over other related phosphatases like PP2A.[1][6]

The Molecular Mechanism of this compound's Inhibition of PP1

The inhibitory action of this compound on PP1 is a result of a highly specific and intricate series of molecular interactions that culminate in the covalent modification of the enzyme.

Binding to the Active Site and Hydrophobic Groove

The crystal structure of the PP1:this compound complex reveals that TTN binds to the catalytic cleft of PP1, occupying both the active site and a neighboring hydrophobic groove.[4][7] The this compound molecule, in its diacid tautomeric form, orients itself such that its diacid moiety interacts with the active site, while its diene/alkene tail extends into the hydrophobic groove.[4][7]

Key interactions within the active site include:

-

The C6' carboxyl group of TTN forms a bidentate salt bridge with Arg96 of PP1 and a hydrogen bond with Tyr272.[4][7]

-

The C7' carboxyl group of TTN forms a bidentate salt bridge with Arg221.[4][7]

-

The C3' hydroxyl group forms a hydrogen bond with the backbone amide of Val250.[4][7]

-

The C12 and C14 hydroxyl groups form hydrogen bonds with Arg221.[4][7]

-

The C7' carboxyl group's oxygens also form hydrogen bonds with the two manganese ion-coordinated water molecules in the active site.[4][7]

These interactions position the remainder of the this compound molecule within the hydrophobic groove, which is lined by residues Cys127, Ile130, Val192, Trp206, and Val223.[4][7]

Covalent Bond Formation: The Key to Selectivity

The hallmark of this compound's high selectivity for PP1 is the formation of a covalent bond with a PP1-specific cysteine residue, Cys127.[4][5][7][8] This covalent linkage is formed via a Michael addition reaction, where the nucleophilic thiol group of Cys127 attacks the α,β-unsaturated diene/alkene moiety of this compound.[4][7] The reactivity of Cys127 is enhanced by its local microenvironment within the protein.[4][7] This covalent modification results in the irreversible inhibition of PP1.[7]

The presence of Cys127 is a key distinguishing feature of PP1 compared to other PPP family members, which typically have a different amino acid at the equivalent position. This structural variance is the primary determinant of this compound's remarkable selectivity.[4]

Inhibition Kinetics

Consistent with its covalent and irreversible mode of action, this compound exhibits noncompetitive inhibition of PP1.[7] This indicates that the inhibitor does not simply compete with the substrate for binding to the active site but rather inactivates the enzyme through covalent modification.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound against PP1 and its selectivity over other phosphatases have been quantified in several studies. The following table summarizes the reported IC50 values.

| Phosphatase | This compound IC50 | Reference |

| PP1 | 38 pM | [4][7] |

| PP1 | 1.6 nM | [1][6] |

| PP2A | ~5.3 nM (139-fold higher than PP1) | [4][7] |

| PP2A | 62 nM | [1][6] |

| PP4 | >1000-fold higher than PP1 | [4][7] |

| PP5 | ~11.9 nM (313-fold higher than PP1) | [4][7] |

| PP6 | >1000-fold higher than PP1 | [4][7] |

| PP2B (Calcineurin) | Ineffective inhibition | [4][7] |

| SHP2 (Tyrosine Phosphatase) | 2900 nM | [7] |

Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme concentrations used.

Structural Comparison with Tautomycin

Tautomycin (TTM) is a structurally related natural product that also inhibits PP1. However, TTM is significantly less selective than this compound.[4][7] The key structural difference lies in the hydrophobic tail: this compound possesses a diene/alkene moiety, whereas Tautomycin has a spiroketal group.[1][4][7] While both molecules' diacid portions bind to the PP1 active site in a similar fashion, only this compound's diene/alkene tail can act as a Michael acceptor for the covalent addition of Cys127.[4][7] This lack of a reactive group in Tautomycin prevents covalent bond formation, explaining its lower potency and selectivity for PP1.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical and structural biology techniques. Below are overviews of the key experimental protocols.

In Vitro Phosphatase Activity Assays

-

Objective: To determine the inhibitory potency (IC50) of this compound against various protein phosphatases.

-

Methodology 1: Fluorogenic Substrate Assay

-

Purified recombinant protein phosphatases (PP1, PP2A, PP4, PP5, PP6, PP2B) are used.

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the phosphatase, assay buffer, and a fluorogenic substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).

-

This compound is added at varying concentrations to determine the dose-dependent inhibition.

-

The reaction is initiated and incubated at a controlled temperature.

-

The hydrolysis of DiFMUP by the phosphatase generates a fluorescent product, which is measured using a fluorescence plate reader.

-

The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

-

Methodology 2: Radiolabeled Substrate Assay

-

A radiolabeled substrate, such as [³²P]-phosphorylase a or [³²P]-phosphohistone, is used.

-

The assay is conducted in a similar manner to the fluorogenic assay, with the phosphatase and varying concentrations of this compound.

-

The reaction is stopped, and the amount of released [³²P]-phosphate is quantified using techniques like liquid scintillation counting.

-

This method is particularly sensitive and can be used at very low enzyme concentrations.[4][7]

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the PP1:this compound complex.

-

Methodology:

-

Highly pure and active PP1 is produced and crystallized.

-

The PP1 crystals are soaked in a solution containing this compound to allow for the formation of the complex.

-

The crystals are then flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using the known structure of apo-PP1 as a search model.

-

The electron density map is interpreted to build the atomic model of the PP1:this compound complex, revealing the detailed molecular interactions.[1][4]

-

Mass Spectrometry

-

Objective: To confirm the covalent adduction of this compound to PP1.

-

Methodology:

-

PP1 is incubated with this compound.

-

The protein is then analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

The mass of the this compound-adducted PP1 is compared to the mass of the unmodified PP1.

-

An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent bond.[4][7]

-

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of PP1 Inhibition by this compound

Caption: this compound's bimodal interaction with PP1 leading to covalent inhibition.

Experimental Workflow for Characterizing TTN-PP1 Interaction

Caption: Integrated workflow for elucidating the this compound-PP1 interaction.

Implications for Research and Drug Development

The highly selective nature of this compound makes it an invaluable tool for dissecting the specific roles of PP1 in cellular signaling. By inhibiting PP1 with high precision, researchers can delineate its substrates and downstream pathways without the confounding effects of inhibiting other phosphatases.

From a drug development perspective, the PP1:this compound structure provides a detailed blueprint for the design of novel, specific PP1 inhibitors.[1][4][5][8] The unique covalent interaction with Cys127 offers a promising strategy for developing irreversible and highly selective therapeutic agents targeting PP1 for diseases where its activity is aberrant. The development of this compound analogs with improved pharmacological properties is an active area of research.[9][10]

Conclusion

This compound's mechanism of action on Protein Phosphatase 1 is a paradigm of molecular specificity. Its ability to form a covalent bond with the unique Cys127 residue in the hydrophobic groove of PP1 underpins its remarkable potency and selectivity. This detailed understanding, garnered through a combination of biochemical, structural, and biophysical studies, not only illuminates a fundamental biological interaction but also paves the way for the rational design of next-generation PP1-targeted therapeutics.

References

- 1. Crystal Structures of Protein Phosphatase-1 Bound to Nodularin-R and Tautomycin: A Novel Scaffold for Structure Based Drug Design of Serine/Threonine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The extended PP1 toolkit: designed to create specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Synthetic Analogues: Selective Inhibitors of Protein Phosphatase I - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Covalent Modification of Protein Phosphatase 1 by Tautomycetin

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of selective inhibitors for individual members of the highly conserved protein phosphatase (PPP) family is a significant challenge in chemical biology and drug discovery. Tautomycetin (TTN), a polyketide natural product, stands out as a rare example of a potent and highly selective inhibitor of Protein Phosphatase 1 (PP1). This high specificity is not merely due to differential binding affinities but is rooted in a unique mechanism: the formation of a stable, covalent bond with a non-catalytic cysteine residue, Cys127, which is unique to PP1 among the PPPs sensitive to TTN. This technical guide provides an in-depth examination of this covalent interaction, summarizing the quantitative data that establishes its selectivity, detailing the experimental protocols used to characterize the modification, and visualizing the underlying molecular logic and workflows.

The Mechanism of Covalent Adduct Formation

This compound's selectivity for PP1 is conferred by a covalent bond formed between the thiol group of PP1's Cys127 residue and the diene/alkene moiety of the inhibitor.[1][2] The reaction proceeds via a Michael-type conjugate addition, where the nucleophilic thiolate anion of Cys127 attacks the α,β-unsaturated system within this compound.[1][3] This covalent linkage effectively and irreversibly inactivates the enzyme. The Cys127 residue is located within the hydrophobic groove of PP1, a key substrate-binding region distinct from the catalytic active site.[1][3] The uniqueness of this cysteine residue in PP1, compared to other PPP family members like PP2A, PP4, and PP5, is the primary determinant of this compound's remarkable selectivity.[1]

Quantitative Data: The Basis of Selectivity

The profound selectivity of this compound for PP1 is best illustrated by comparing its inhibitory potency against various protein phosphatases. Inhibition assays consistently demonstrate that TTN inhibits PP1 at concentrations over 100-fold lower than for other PPP family members.[1][2]

Table 1: this compound Inhibition (IC₅₀) Data

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against a panel of purified protein phosphatases. The data highlights the exceptional potency and selectivity for PP1.

| Phosphatase | This compound IC₅₀ (nM) | Selectivity vs. PP1 (-fold) | Reference |

| PP1 | 0.038 | 1 | Choy et al. (2017)[1][4] |

| PP2A | 5.3 | ~139 | Choy et al. (2017)[1][4] |

| PP5 | 11.9 | ~313 | Choy et al. (2017)[1][4] |

| PP4 | >1000 | >26,000 | Choy et al. (2017)[1] |

| PP6 | >1000 | >26,000 | Choy et al. (2017)[1] |

| PP2B | >1000 | >26,000 | Choy et al. (2017)[1] |

Note: IC₅₀ values were determined using a [³²P]-phosphohistone radiolabeled assay to allow for testing at pM enzyme concentrations.[1][4]

Table 2: Mass Spectrometry Confirmation of Covalent Adduct

Electrospray Ionization Mass Spectrometry (ESI-MS) provides direct evidence of the covalent bond formation by measuring the mass of the intact protein before and after incubation with the inhibitor. The observed mass increase of the PP1:TTN complex perfectly corresponds to the molecular weight of this compound.[1]

| Sample | Expected MW (Da) | Observed MW (Da) | Mass Increase (Da) | Reference |

| PP1 (apo) | 34,124.19 | ~34,124 | - | Choy et al. (2017)[1] |

| PP1 + this compound | 34,748.99 | ~34,749 | 624.9 | Choy et al. (2017)[1] |

| This compound (diacid) | 624.8 | - | - | Choy et al. (2017)[1] |

Experimental Protocols

The characterization of the PP1-tautomycetin covalent adduct relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for the key experiments.

Protocol 1: Intact Protein Mass Spectrometry for Adduct Confirmation

This protocol is designed to confirm the formation of a covalent bond between a protein and a ligand by observing the expected mass shift.

-

Protein Preparation: Purify PP1 to >95% homogeneity. Prepare a stock solution of ~1 mg/mL in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.0).

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Incubation:

-

In a microcentrifuge tube, combine 10 µL of PP1 (~10 µg) with a 10-fold molar excess of this compound.

-

For a negative control, add an equivalent volume of DMSO to a separate aliquot of PP1.

-

Incubate the reactions at room temperature for 30 minutes. Adduct formation is reported to occur in less than 10 minutes.[1]

-

-

Desalting: Prior to MS analysis, desalt the samples using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts. Elute the protein in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

-

Mass Spectrometry Analysis:

-

Analyze the samples via direct infusion into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap mass spectrometer).

-

Acquire data in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein.

-

-

Data Deconvolution: Process the raw m/z spectrum using deconvolution software (e.g., MaxEnt) to convert the charge state series into a zero-charge mass spectrum, revealing the molecular weight of the intact protein.

-

Analysis: Compare the deconvoluted mass of the this compound-treated PP1 with the DMSO control. A mass increase corresponding to the molecular weight of this compound (624.8 Da for the diacid form) confirms covalent adduct formation.[1]

Protocol 2: Phosphatase Inhibition Assay (Radiolabeled Substrate)

This high-sensitivity assay is used to determine the IC₅₀ values of inhibitors at low enzyme concentrations.

-

Substrate Preparation: Prepare ³²P-labeled myelin basic protein or phosphohistone as a substrate for PP1 through phosphorylation by Protein Kinase A (PKA) and [γ-³²P]ATP. Purify the radiolabeled substrate to remove excess ATP.

-

Enzyme and Inhibitor Preparation:

-

Prepare serial dilutions of this compound in the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl₂, 0.1 mg/mL BSA, 0.1% β-mercaptoethanol).

-

Dilute the PP1 enzyme to a final concentration in the picomolar range (e.g., 50 pM).

-

-

Assay Reaction:

-

In a 96-well plate, pre-incubate 10 µL of the PP1 enzyme with 10 µL of the this compound serial dilutions (or vehicle control) for 15 minutes at 30°C.

-

Initiate the phosphatase reaction by adding 30 µL of the ³²P-labeled substrate.

-

Incubate for 10-15 minutes at 30°C.

-

-

Reaction Quenching and Phosphate Measurement:

-

Stop the reaction by adding 100 µL of 20% trichloroacetic acid (TCA).

-

Centrifuge the plate to pellet the precipitated protein substrate.

-

Transfer an aliquot of the supernatant (containing the released ³²P-inorganic phosphate) to a scintillation vial.

-

-

Data Analysis:

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Visualizing the Structural Basis for Selectivity

The reason this compound does not form a covalent bond with other phosphatases like PP2A is a direct consequence of the amino acid sequence differences in the hydrophobic groove. Where PP1 has a reactive cysteine at position 127, other PPPs have different, non-nucleophilic residues.

References

- 1. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The intricate biosynthetic pathway of Tautomycetin in Streptomyces: A comprehensive technical guide.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Tautomycetin (TMC) biosynthesis in Streptomyces, providing a detailed overview of the genetic machinery, enzymatic processes, and chemical transformations that lead to the production of this potent and selective protein phosphatase 1 (PP1) inhibitor. This document is designed to be a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction to this compound

This compound, a polyketide natural product isolated from Streptomyces species such as Streptomyces sp. CK4412 and Streptomyces griseochromogenes, has garnered significant attention for its unique biological activities.[1] Initially identified as an antifungal agent, subsequent studies revealed its potent and selective inhibition of protein phosphatase 1 (PP1), a key regulator of numerous cellular processes.[2] This specificity makes this compound a valuable tool for studying PP1 function and a promising lead compound for the development of novel therapeutics for a range of diseases, including cancer and autoimmune disorders.

The structure of this compound is characterized by a linear polyketide chain attached to a dialkylmaleic anhydride (B1165640) moiety via an ester linkage.[1] This unique architecture is assembled by a sophisticated enzymatic assembly line encoded by a large biosynthetic gene cluster. Understanding this biosynthetic pathway is crucial for efforts to engineer novel this compound analogs with improved therapeutic properties and to optimize its production through metabolic engineering.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located within a large, contiguous gene cluster, designated as the 'tmc' cluster in Streptomyces sp. CK4412 and the 'ttn' cluster in Streptomyces griseochromogenes. This cluster spans approximately 70-80 kb and contains all the genes necessary for the synthesis of the polyketide backbone, the dialkylmaleic anhydride moiety, their subsequent linkage, and the final tailoring modifications.

The core of the gene cluster is comprised of genes encoding two large, multifunctional Type I polyketide synthases (PKSs), TmcA/TtnA and TmcB/TtnB. These enzymes are responsible for the iterative condensation of small carboxylic acid units to build the polyketide chain. In addition to the PKS genes, the cluster contains a suite of genes encoding tailoring enzymes, regulatory proteins, and transport functions.

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Polyketide chain assembly: The construction of the linear polyketide backbone by the Type I PKS machinery.

-

Dialkylmaleic anhydride moiety biosynthesis: The independent synthesis of the cyclic anhydride unit.

-

Post-PKS modifications and tailoring: The esterification of the two moieties and subsequent chemical modifications to yield the final active compound.

The following diagram provides a visual representation of the this compound biosynthetic pathway:

Caption: The biosynthetic pathway of this compound, from precursor metabolites to the final product.

Polyketide Chain Assembly

The linear polyketide backbone of this compound is assembled by the modular Type I PKSs, TmcA/TtnA and TmcB/TtnB. These enzymes function as an enzymatic assembly line, with each module responsible for the incorporation and modification of a specific extender unit. The process is initiated by a loading module that primes the PKS with a starter unit. Subsequent modules then catalyze the iterative condensation of malonyl-CoA and methylmalonyl-CoA extender units, with each module containing a specific set of catalytic domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the growing polyketide chain. The fully assembled polyketide chain is then released from the PKS by a thioesterase (TE) domain located at the C-terminus of TmcB/TtnB.

Dialkylmaleic Anhydride Moiety Biosynthesis

The dialkylmaleic anhydride moiety is synthesized through a separate pathway involving a distinct set of enzymes encoded within the gene cluster. Precursor feeding studies have indicated that this moiety is derived from propionyl-CoA and glutamate. Key enzymes in this pathway include those encoded by the ttnM, ttnO, ttnP, ttnR, and tauO genes, which are proposed to be involved in the assembly and cyclization of the anhydride ring.[3]

Post-PKS Modifications and Tailoring

Following the synthesis of the polyketide chain and the dialkylmaleic anhydride moiety, the two components are joined together through an ester linkage. This reaction is catalyzed by an esterase, TtnK/TauK.[3] The resulting intermediate, this compound F-1, then undergoes a series of tailoring reactions to yield the final bioactive molecule. These tailoring steps are catalyzed by a dehydratase (TtnF), a decarboxylase (TtnD), and an oxidase (TtnI/TauI), which act in a specific sequence to introduce the characteristic chemical features of this compound.[4][5]

Quantitative Data on this compound Biosynthesis

While a complete quantitative understanding of the this compound biosynthetic pathway is still under investigation, some key enzymatic parameters have been determined.

| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| This compound Thioesterase (TMC TE) | (R)-NAC thioester of a diketide mimic | 1.7 ± 0.3 | 2.2 ± 0.2 | 22 ± 2 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the this compound biosynthetic pathway.

Gene Knockout in Streptomyces

The functional characterization of genes within the this compound biosynthetic cluster is often achieved through targeted gene disruption. A common method involves the use of PCR-targeting to replace the gene of interest with an antibiotic resistance cassette.

General Workflow for Gene Knockout:

Caption: A typical workflow for generating a gene knockout mutant in Streptomyces.

Detailed Steps:

-

Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to an antibiotic resistance cassette.

-

PCR Amplification: Amplify the resistance cassette using the designed primers.

-

Recombineering: Introduce the PCR product into an E. coli strain carrying the this compound biosynthetic gene cluster on a cosmid and expressing the Red/ET recombination system. This will mediate the replacement of the target gene with the resistance cassette.

-

Conjugation: Transfer the recombinant cosmid from E. coli to the this compound-producing Streptomyces strain via intergeneric conjugation.

-

Selection and Verification: Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the chromosomal copy of the gene with the disrupted version. Verify the gene knockout by PCR and Southern blot analysis.

Heterologous Expression of the this compound Gene Cluster

To facilitate the study of the biosynthetic pathway and to potentially improve this compound production, the entire gene cluster can be expressed in a heterologous host. Streptomyces species that are genetically tractable and have a clean metabolic background are often used for this purpose.

General Protocol:

-

Cloning of the Gene Cluster: The entire this compound biosynthetic gene cluster is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Transformation of the Heterologous Host: The expression vector carrying the gene cluster is introduced into the chosen Streptomyces host strain through protoplast transformation or intergeneric conjugation.

-

Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under appropriate conditions to induce the expression of the heterologous genes. The production of this compound and its intermediates is then analyzed by techniques such as HPLC and mass spectrometry.[6]

Biochemical Assay of this compound Thioesterase

The enzymatic activity of the this compound thioesterase (TMC TE) can be assayed using a synthetic substrate mimic.

Assay Principle:

The TMC TE catalyzes the hydrolysis of a thioester bond in a substrate mimic. The release of the free thiol can be detected using a colorimetric or fluorometric reagent.

Procedure:

-

Enzyme Purification: The TMC TE is overexpressed in E. coli and purified to homogeneity.

-

Substrate Synthesis: A suitable substrate mimic, such as an N-acetylcysteamine (NAC) thioester of a short-chain polyketide analog, is chemically synthesized.

-

Enzymatic Reaction: The purified TMC TE is incubated with the substrate mimic in a suitable buffer.

-

Detection: The reaction is quenched, and the amount of product formed is quantified. For kinetic analysis, the initial rates of the reaction are measured at varying substrate concentrations.[1]

Quantification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound in fermentation broths and extracts.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where this compound has a strong absorbance, typically around 230-280 nm.

-

Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated with purified this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The biosynthetic gene cluster contains pathway-specific regulatory genes, such as tmcN and tmcT, which act as positive regulators of the biosynthetic genes. Overexpression of these regulatory genes has been shown to significantly increase this compound production. This regulatory network presents a key target for metabolic engineering strategies aimed at enhancing the yield of this valuable compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces has provided a deep understanding of the intricate enzymatic machinery responsible for the production of this important natural product. This knowledge has paved the way for the rational design of novel this compound analogs through combinatorial biosynthesis and synthetic biology approaches. Furthermore, the identification of key regulatory elements offers opportunities for the development of high-producing strains through metabolic engineering.

Future research in this area will likely focus on the detailed biochemical characterization of all the enzymes in the pathway to gain a complete picture of the catalytic mechanisms. The development of more efficient genetic tools for the manipulation of Streptomyces will further accelerate the engineering of the this compound biosynthetic pathway for the production of new and improved therapeutic agents. The in-depth understanding of this complex biosynthetic pathway will continue to be a cornerstone for the successful exploitation of this compound's therapeutic potential.

References

- 1. Biochemical and Structural Characterization of the this compound Thioesterase: Analysis of a Stereoselective Polyketide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 [pubmed.ncbi.nlm.nih.gov]

- 3. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tools for metabolic engineering in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous Expression of Daptomycin Biosynthetic Gene Cluster Via Streptomyces Artificial Chromosome Vector System - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomycetin: A Multifaceted Bioactive Compound Beyond PP1 Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tautomycetin (TMC), a polyketide natural product isolated from Streptomyces griseochromogenes, is well-documented as a potent and selective inhibitor of Protein Phosphatase 1 (PP1).[1][2] Its high affinity and specificity for PP1 have made it an invaluable tool for studying the physiological roles of this critical serine/threonine phosphatase.[3] However, a growing body of evidence reveals that the biological activities of this compound extend far beyond its canonical role as a PP1 inhibitor. Emerging research has unveiled a spectrum of PP1-independent effects, positioning TMC as a compound of significant interest for therapeutic development, particularly in oncology and immunology.

This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound that are not directly attributed to its inhibition of PP1. We will delve into its anticancer and immunosuppressive properties, detailing the underlying signaling pathways and molecular mechanisms. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a consolidated view of the current understanding of this compound's diverse bioactivities, complete with quantitative data, detailed experimental methodologies for key cited experiments, and visual representations of the described signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: Inhibitory Activity of this compound Against Various Phosphatases

| Phosphatase | IC50 Value | Reference(s) |

| Protein Phosphatase 1 (PP1) | 1.6 nM | [2][3] |

| Protein Phosphatase 2A (PP2A) | 62 nM | [2][3] |

| SH2 domain-containing protein tyrosine phosphatase 2 (SHP2) | 2900 nM | [4] |

Table 2: Anti-proliferative and Apoptotic Effects of this compound

| Cell Line | Biological Effect | Effective Concentration | Reference(s) |

| HCT-15, HT-29, DLD-1 (Colorectal Cancer) | Inhibition of proliferation and anchorage-independent growth | 150 nM | [1] |

| MCF-7 (Breast Cancer) | Induction of apoptosis | Not specified | [5] |

| Activated T cells | Inhibition of proliferation and induction of apoptosis | Concentrations 100-fold lower than cyclosporin (B1163) A | [6] |

PP1-Independent Anticancer Activities

Recent studies have highlighted the potential of this compound as an anticancer agent, with mechanisms that are distinct from its inhibitory effect on PP1.

Induction of Apoptosis in Breast Cancer Cells via Akt Signaling Pathway

In human breast cancer cells, this compound has been shown to induce apoptosis through the suppression of the Akt signaling pathway.[5] This pro-apoptotic activity is independent of PP1 inhibition and involves a cascade of events including the cleavage of Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-7.[5] The inactivation of Akt also leads to a reduction in the phosphorylation of its downstream targets, such as the forkhead transcription factor and Bad.[5]

Inhibition of Colorectal Cancer Cell Growth via ERK/p21 Pathway

This compound effectively inhibits the proliferation and anchorage-independent growth of colorectal cancer cells.[1] This anti-proliferative effect is mediated by the induction of the cyclin-dependent kinase inhibitor p21Cip/WAF1, which is dependent on the activation of the extracellular signal-regulated kinase (ERK) pathway.[1] Interestingly, the growth inhibitory effect was observed in cell lines that showed an induction of p21Cip/WAF1 upon treatment with 150 nM this compound.[1]

Immunosuppressive Activity

Beyond its anticancer properties, this compound exhibits potent immunosuppressive effects, primarily through the induction of apoptosis in activated T cells.[6] This activity is observed at concentrations significantly lower than those required for the conventional immunosuppressant cyclosporin A.[6] The proposed mechanism involves the specific blockage of tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases in a T-cell-specific manner, leading to the activation of the apoptotic cascade.[6][7]

Other Biological Activities

Inhibition of SH2 Domain-Containing Protein Tyrosine Phosphatase 2 (SHP2)

This compound has been identified as an inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways controlling proliferation and differentiation.[4] While the inhibitory potency of TMC against SHP2 is considerably lower than for PP1, this finding is significant as gain-of-function mutations in SHP2 are associated with various leukemias and solid tumors.[8] This suggests a potential alternative mechanism for the anticancer effects of this compound.

Regulation of Fungal Secondary Metabolism

In the fungus Penicillium urticae, this compound has been shown to act as a regulator of secondary metabolite production, inducing the synthesis of patulodin (B1246139) and patulolides, compounds not typically produced by this strain.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide. These protocols are reconstructed based on the information provided in the referenced literature and standard laboratory practices.

Protocol 1: Assessment of Apoptosis in MCF-7 Breast Cancer Cells

1. Cell Culture and Treatment:

-

Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

2. Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

3. Western Blot Analysis of Apoptotic Proteins:

-

Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-9, cleaved caspase-7, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Analysis of ERK Pathway Activation and p21 Induction in Colorectal Cancer Cells

1. Cell Culture and Treatment:

-

Culture HCT-15, HT-29, or DLD-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Seed cells and treat with 150 nM this compound or vehicle control for 24 hours.

2. Western Blot Analysis:

-

Lyse the cells and quantify protein concentration as described in Protocol 1.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-ERK, total ERK, p21Cip/WAF1, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.

-

Proceed with secondary antibody incubation and ECL detection as described previously.

Protocol 3: In Vitro Phosphatase Inhibition Assay

1. Reagents and Buffers:

-

Purified recombinant PP1, PP2A, or SHP2 enzymes.

-

Assay buffer appropriate for the specific phosphatase.

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP) for PTPs or a phosphopeptide substrate for serine/threonine phosphatases.

-

This compound stock solution in DMSO.

2. Assay Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the purified phosphatase to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a specific time period.

-

Stop the reaction (e.g., by adding a stop solution).

-

Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Future Perspectives

The discovery of this compound's biological activities beyond PP1 inhibition opens up new avenues for research and therapeutic development. Further investigation into its effects on other cellular processes, such as autophagy and mitochondrial function, is warranted. A deeper understanding of the structure-activity relationships of this compound derivatives could lead to the design of more potent and selective analogs targeting specific pathways for the treatment of cancer and immune disorders. The PP1-independent mechanisms of this compound underscore the complexity of natural product bioactivity and highlight the potential for discovering novel therapeutic leads from well-characterized molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. 101.200.202.226 [101.200.202.226]

- 5. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopioneer.com.tw [biopioneer.com.tw]

- 7. benchchem.com [benchchem.com]

- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of this compound as a regulator of secondary metabolite production for Penicillium urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure-Activity Relationship of Tautomycetin and Its Analogs

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound (TTN), a potent and highly selective inhibitor of Protein Phosphatase 1 (PP1). We will delve into the molecular basis of its selectivity, summarize quantitative inhibition data, explore the distinct roles of its structural motifs, and detail its impact on cellular signaling pathways. This document is intended to serve as a critical resource for researchers engaged in the study of protein phosphatases and the development of novel therapeutic agents.

Introduction: this compound as a Selective PP1 Probe

This compound (TTN), a polyketide natural product isolated from Streptomyces griseochromogenes, has emerged as an invaluable tool in cell biology and pharmacology.[1] Unlike many other natural phosphatase inhibitors such as okadaic acid or tautomycin (TTM), which show broad activity against the PPP family of serine/threonine phosphatases, TTN exhibits remarkable selectivity for Protein Phosphatase 1 (PP1).[1][2] This specificity makes it an exceptional chemical probe for dissecting the diverse physiological roles of PP1.[2] Structurally, TTN is closely related to TTM but notably lacks the spiroketal moiety, a difference that significantly alters its biological activity profile.[2] Understanding the SAR of TTN and its analogs is crucial for designing next-generation inhibitors with improved potency, selectivity, and therapeutic potential.

Molecular Basis of PP1 Selectivity

The profound selectivity of this compound for PP1 over other phosphatases, including the closely related PP2A, is not merely due to differential affinity but is rooted in a unique covalent interaction.

Covalent Bond Formation

Structural and biochemical studies have revealed that TTN's selectivity is defined by the formation of a stable, covalent bond with a PP1-specific cysteine residue, Cys127.[3][4] This reaction occurs via a Michael addition mechanism, where the nucleophilic thiol of Cys127 attacks the α,β-unsaturated diene/alkene group within the TTN molecule.[3][5] This specific cysteine is not conserved in the same position in other PPP family members, which is the primary reason for TTN's high selectivity.[3] The residues Arg96, Arg221, and Tyr272, which are conserved across the PPP family, make key interactions with the diacid portion of TTN, anchoring it in the active site of sensitive phosphatases.[4] However, only in PP1 does the subsequent covalent bond formation occur, leading to a dramatically increased potency.[3][4]

Quantitative Analysis of Inhibition

The inhibitory potency of TTN and its analogs has been quantified against various phosphatases. The data clearly illustrates TTN's selectivity for PP1.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Various Phosphatases

| Phosphatase | This compound (TTN) IC₅₀ | Reference |

| PP1 | 38 pM | [3][4] |

| PP1 | 1.6 nM | [2][6] |

| PP2A | ~5.3 nM (~139-fold vs PP1) | [3][4] |

| PP2A | 62 nM | [2][6] |

| PP5 | ~11.9 nM (~313-fold vs PP1) | [3][4] |

| SHP2 | 2900 nM | [3] |

Table 2: Comparative Inhibitory Potency (IC₅₀) of this compound, Tautomycin, and Synthetic Analogs

| Compound | Target | IC₅₀ | Selectivity (PP2A/PP1) | Reference |

| This compound (TTN) | PP1 | 1.6 nM | ~39 | [2] |

| PP2A | 62 nM | [2] | ||

| Tautomycin (TTM) | PP1 | 0.21 nM | ~4.5 | [2] |

| PP2A | 0.94 nM | [2] | ||

| Synthetic Analog 1y | PP1 | 34 nM | ~8 | [5][7] |

| PP2A | 270 nM | [5][7] |

Core Structure-Activity Relationship Insights

Analysis of TTN and its synthetic analogs reveals that distinct structural moieties are responsible for its different biological activities.[1][5]

-

Maleic Anhydride Moiety : This region, which includes the dicarboxylate group, is the primary anchor to the phosphatase active site. It is considered critical and indispensable for phosphatase inhibitory activity.[1][5] Chemical degradation or modification of this part leads to a loss of PP1/PP2A inhibition.[8][9]

-

C1-C18 Polyketide Chain : This long, hydrophobic "variable" portion is essential for cytotoxicity and the inhibition of tumor cell proliferation.[1] It makes critical van der Waals contacts within the hydrophobic groove of PP1, contributing to binding affinity.[5] The immunosuppressive and anticancer activities of TTN are primarily associated with this part of the molecule and can be independent of PP1 inhibition.[1]

-

Diene/Alkene Group (C1-C5) : As previously discussed, this α,β-unsaturated system is the "warhead" responsible for the covalent reaction with Cys127, making it the key determinant of PP1 selectivity.[5]

-

C3' Hydroxyl Group : Studies on TTM analogs have shown that the C3' hydroxyl moiety is important for potent protein phosphatase inhibition.[10]

Modulation of Cellular Signaling Pathways

TTN's biological effects are complex, stemming from its ability to modulate both PP1-dependent and PP1-independent signaling pathways.

PP1-Dependent Regulation of the MAPK Pathway

PP1 has been identified as a positive regulator of the Raf-1 kinase.[11] By inhibiting PP1, TTN prevents the dephosphorylation events necessary for Raf-1 activation. This leads to the subsequent suppression of the entire MEK-ERK signaling cascade, a pathway crucial for cell proliferation and survival.[11] A direct physical interaction between the PP1 catalytic subunit and Raf-1 has also been observed.[11]

References

- 1. Differential Effects of this compound and Its Derivatives on Protein Phosphatase Inhibition, Immunosuppressive Function and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS 119757-73-2 | Tocris Bioscience [tocris.com]

- 7. This compound Synthetic Analogues: Selective Inhibitors of Protein Phosphatase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship within a Series of Degradation Products of Tautomycin [jstage.jst.go.jp]

- 9. Structure-activity relationship within a series of degradation products of tautomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Usage of this compound, a novel inhibitor of protein phosphatase 1 (PP1), reveals that PP1 is a positive regulator of Raf-1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomycetin: A Precision Tool for Interrogating Serine/Threonine Phosphatase Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomycetin, a polyketide natural product, has emerged as a powerful and selective inhibitor of Protein Phosphatase 1 (PP1), a key family of serine/threonine phosphatases that regulate a vast array of cellular processes. Its remarkable specificity, particularly when compared to other phosphatase inhibitors, makes it an invaluable tool for dissecting the intricate roles of PP1 in cellular signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and detailed protocols for its application in studying phosphatase activity and downstream signaling pathways.

Introduction: The Challenge of Phosphatase Research and the Advent of this compound

Serine/threonine protein phosphatases (PPs) are fundamental regulators of cellular function, counteracting the activity of protein kinases to control the phosphorylation state of numerous proteins. The PPP family of phosphatases, which includes PP1 and PP2A, accounts for the majority of serine/threonine phosphatase activity in cells. Due to the highly conserved nature of their catalytic sites, developing selective inhibitors to probe the function of individual phosphatase isoforms has been a significant challenge.

This compound (TMC) stands out as a uniquely selective inhibitor of PP1. This specificity provides researchers with a means to distinguish the cellular functions of PP1 from those of other closely related phosphatases, such as PP2A. This guide will delve into the properties of this compound and provide practical guidance for its use as a research tool.

Mechanism of Action and Selectivity

This compound's high selectivity for PP1 is attributed to its unique mechanism of inhibition. It forms a covalent bond with a specific cysteine residue, Cys127, located within the hydrophobic groove of the PP1 catalytic subunit. This cysteine residue is not conserved in other PPP family members like PP2A, PP4, PP5, and PP6, which explains the remarkable selectivity of this compound for PP1. This covalent interaction results in potent and sustained inhibition of PP1 activity.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against various protein phosphatases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its preference for PP1.

| Phosphatase | This compound IC50 (nM) | Reference |

| PP1 | 1.6 | |

| PP2A | 62 | |

| PP4 | >1000 | |

| PP5 | >1000 | |

| PP2B (Calcineurin) | >1000 | |

| SHP2 (Tyrosine Phosphatase) | 2900 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate serine/threonine phosphatase activity and signaling.

In Vitro Protein Phosphatase 1 (PP1) Inhibition Assay using Malachite Green

This colorimetric assay measures the release of inorganic phosphate (B84403) from a synthetic phosphopeptide substrate by PP1. The amount of phosphate is quantified using a malachite green-molybdate complex.

Materials:

-

Recombinant human PP1 catalytic subunit

-

This compound

-

Phosphopeptide substrate (e.g., KRpTIRR)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM CaCl₂, 1 mM MnCl₂, 0.1 mg/mL BSA

-

Malachite Green Reagent A: 0.045% Malachite Green in water

-

Malachite Green Reagent B: 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl

-

Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh.

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve: Create a series of dilutions of the phosphate standard in Assay Buffer ranging from 0 to 50 µM.

-

Prepare this compound dilutions: Serially dilute this compound in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 0.1 nM to 1 µM).

-

Set up the reaction: In a 96-well plate, add the following in triplicate:

-

20 µL of Assay Buffer (for blank and controls) or this compound dilution.

-

10 µL of recombinant PP1 (final concentration ~0.5 nM).

-

Incubate for 10 minutes at 30°C.

-

-

Initiate the reaction: Add 20 µL of the phosphopeptide substrate (final concentration ~50 µM) to each well.

-

Incubate: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction and develop color: Add 50 µL of Malachite Green Working Solution to each well.

-

Incubate: Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure absorbance: Read the absorbance at 620-650 nm using a microplate reader.

-

Data analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the phosphate standard curve (absorbance vs. phosphate concentration) and determine the equation of the line.

-

Calculate the amount of phosphate released in each reaction.

-

Plot the percentage of PP1 inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Analysis of ERK1/2 Phosphorylation in Response to this compound Treatment by Western Blot

This protocol details the investigation of the effect of PP1 inhibition by this compound on the MAPK/ERK signaling pathway in a cellular context.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 1-100 nM) for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold Lysis Buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with Lysis Buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

-

Express the results as a ratio of phospho-ERK1/2 to total-ERK1/2.

-

Assessment of Apoptosis in MCF-7 Cells using Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay is used to quantify apoptosis in response to this compound treatment.

Materials:

-

MCF-7 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed MCF-7 cells in 6-well plates.

-

Treat cells with desired concentrations of this compound for 24-48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Live cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Visualization of this compound's Impact on Cellular Signaling

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and its effects on signaling pathways.

Methodological & Application

Application Notes and Protocols for Tautomycetin in vitro Phosphatase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomycetin is a natural product known to be a potent and selective inhibitor of Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in a myriad of cellular processes.[1][2] Its selectivity for PP1 over other phosphatases, such as Protein Phosphatase 2A (PP2A), makes it a valuable tool for dissecting PP1-specific signaling pathways and for the development of therapeutic agents targeting this enzyme.[1][3] This document provides a detailed protocol for an in vitro phosphatase activity assay to determine the inhibitory effect of this compound, primarily using the malachite green colorimetric method.

The assay is based on the quantification of free phosphate (B84403) released from a substrate by the action of a phosphatase. The malachite green reagent forms a colored complex with the liberated phosphate, and the intensity of this color, measured spectrophotometrically, is directly proportional to the phosphatase activity.[4] By performing the assay in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of an inhibitor.

Signaling Pathway of PP1 Inhibition by this compound

Caption: Inhibition of PP1 by this compound.

Experimental Workflow

Caption: this compound in vitro phosphatase activity assay workflow.

Quantitative Data: this compound IC50 Values

| Phosphatase | IC50 Value (nM) | Reference |

| PP1 | 1.6 | [1][3] |

| PP2A | 62 | [1][3] |

| PP1 | 11 | [5] |

| PP2A | 490 | [5] |

| PP1 | 0.038 | [6][7] |

| PP2A | ~5.3 | [6][7] |

| PP5 | ~11.9 | [6][7] |

| PP4 | >38 | [6] |

| PP6 | >38 | [6] |

| PP2B | >38 | [6] |

Note: IC50 values can vary depending on the assay conditions, substrate used, and the source of the enzyme.

Experimental Protocol: Malachite Green Phosphatase Activity Assay for this compound Inhibition

This protocol is adapted for a 96-well plate format.

1. Materials and Reagents

-

Enzyme: Purified Protein Phosphatase 1 (PP1), and other phosphatases as required (e.g., PP2A).

-

Substrate: A suitable phosphopeptide substrate for PP1 (e.g., K-R-pT-I-R-R).

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 1 mM MnCl2, 0.1 mg/ml BSA.

-

Malachite Green Reagent: Commercially available kits are recommended. Typically, this consists of a solution of malachite green and ammonium (B1175870) molybdate (B1676688) in an acidic solution.

-

Phosphate Standard: A solution of known phosphate concentration (e.g., KH2PO4) for generating a standard curve.

-

96-well microplate: Clear, flat-bottom plates are suitable.

-

Microplate reader: Capable of measuring absorbance at 620-660 nm.

2. Experimental Procedure

2.1. Preparation of Reagents

-

Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in the assay buffer. This will be used to correlate absorbance values with the amount of phosphate produced.

-

This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range that is expected to cover the IC50 value. Remember to include a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).

2.2. Assay Setup

Set up the 96-well plate as follows (perform all additions in triplicate):

-

Blank wells: Contain assay buffer and substrate, but no enzyme. This will be used to subtract the background absorbance.

-

Positive Control wells (100% activity): Contain assay buffer, enzyme, and substrate.

-

Vehicle Control wells: Contain assay buffer, enzyme, substrate, and the vehicle (e.g., DMSO) at the same concentration as in the this compound-treated wells.

-

This compound wells: Contain assay buffer, enzyme, substrate, and the different dilutions of this compound.

2.3. Reaction

-

Add the assay buffer, enzyme, and either this compound dilutions or vehicle to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the phosphatase reaction by adding the substrate to all wells except the blanks.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

2.4. Detection

-

Stop the reaction and develop the color by adding the Malachite Green Reagent to all wells.

-

Incubate the plate at room temperature for 15-20 minutes to allow for color development.[8]

-

Measure the absorbance of each well using a microplate reader at a wavelength between 620 and 660 nm.[8]

3. Data Analysis

-

Standard Curve: Plot the absorbance values of the phosphate standards against the known phosphate concentrations. Perform a linear regression to obtain the equation of the line.

-

Calculate Phosphate Released: Use the equation from the standard curve to determine the amount of phosphate released in each well from its absorbance value.

-

Calculate Percent Inhibition:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

The activity of the vehicle control represents 0% inhibition.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of this compound well / Absorbance of Vehicle Control well)] x 100

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the phosphatase activity.

References

- 1. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 119757-73-2 | Tocris Bioscience [tocris.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Tautomycetin in Cell-Based Assays to Inhibit Protein Phosphatase 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Tautomycetin (TTN), a highly selective and potent inhibitor of Protein Phosphatase 1 (PP1), in various cell-based assays. This document outlines the mechanism of action, provides quantitative data on its inhibitory activity, and offers detailed protocols for its application.

This compound, a linear polyketide produced by Streptomyces sp., has emerged as an invaluable tool for studying the specific roles of PP1 in cellular processes.[1] Its high selectivity distinguishes it from other phosphatase inhibitors, which often target multiple members of the protein phosphatase family.[1][2] Understanding the precise function of PP1 is critical in various research areas, including cancer biology, immunology, and neurobiology.[3][4]

Mechanism of Action

This compound exhibits its high specificity for PP1 through a unique mechanism. The inhibitor binds to the active site of PP1, with its diene/alkene moiety extending into the hydrophobic groove.[1][5] This interaction facilitates the formation of a stable, covalent bond between this compound and a PP1-specific cysteine residue, Cys127.[1][2][5] This covalent modification results in the irreversible inhibition of the enzyme.[1][5] The lack of this specific cysteine in other protein phosphatases is a key determinant of this compound's remarkable selectivity.[1][5]

Quantitative Inhibitory Activity